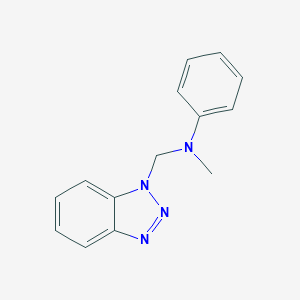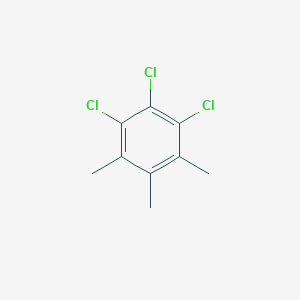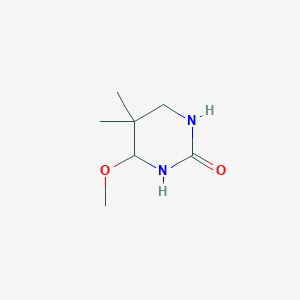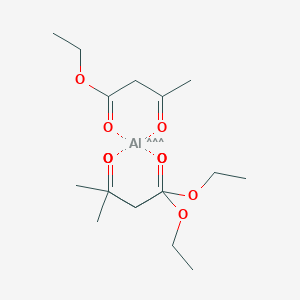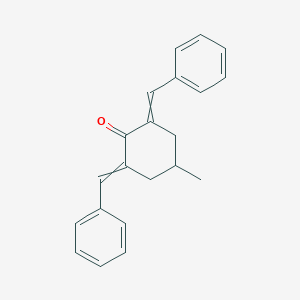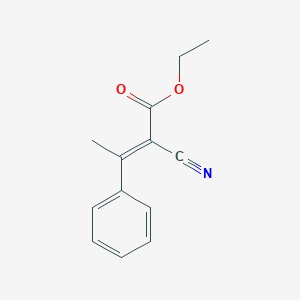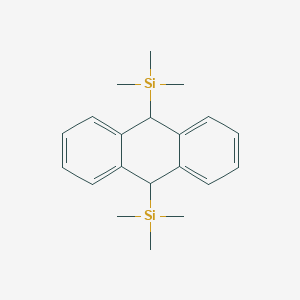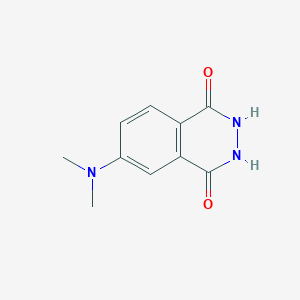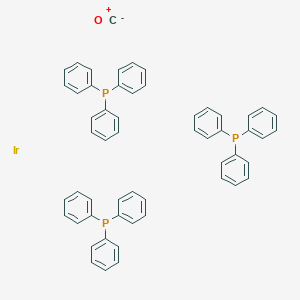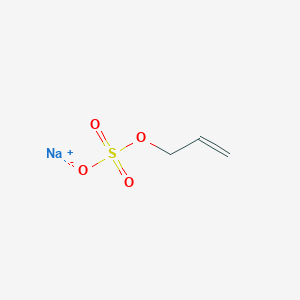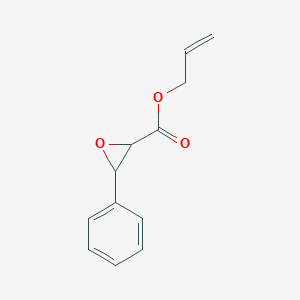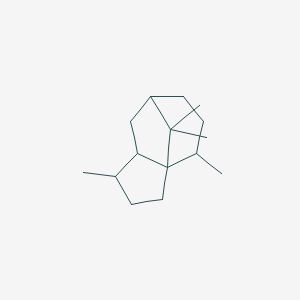
Patchoulane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patchoulane is a natural sesquiterpene that is commonly found in the essential oil of patchouli plants. It is a highly aromatic compound that has been used for centuries in traditional medicine and perfumery. In recent years, patchoulane has gained attention from the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Phytochemistry and Pharmacological Activities
Phytochemical Constituents and Pharmacological Activities Patchouli, particularly Pogostemon cablin Benth., is an aromatic medicinal plant of industrial importance, utilized extensively in traditional medicine and the fragrance industry. The phytochemical profile of patchouli is diverse, encompassing terpenoids, phytosterols, flavonoids, organic acids, lignins, alkaloids, glycosides, alcohols, and aldehydes. Notably, compounds such as patchouli alcohol, α-patchoulene, β-patchoulene, α-bulnesene, seychellene, norpatchoulenol, pogostone, eugenol, and pogostol are predominant. These compounds impart various biological activities, including antioxidant, analgesic, anti-inflammatory, antiplatelet, antithrombotic, aphrodisiac, antidepressant, antimutagenic, antiemetic, fibrinolytic, and cytotoxic properties. Despite these reported activities, there's a need for further scientific validation and standardization of the bioactivity of purified compounds from patchouli (Swamy & Sinniah, 2015).
Sesquiterpenes in Cyperus Rotundus
Sesquiterpenes and Antitumor Activity The rhizomes of Cyperus rotundus, containing patchoulane-type sesquiterpenes, have been traditionally used for various medicinal purposes, including estrogenic and anti-inflammatory treatments. Notably, 6-acetoxy cyperene, a patchoulane-type sesquiterpene isolated from C. rotundus rhizomes, exhibited potent cytotoxic activity in human ovarian cancer cells, inducing caspase-dependent apoptosis. This highlights the therapeutic potential of patchoulane-type compounds in cancer treatment (Ahn et al., 2015).
Patchoulane-Type Sesquiterpenes and Their Derivatives Patchoulane-type sesquiterpenes have been identified in various plants, with Cyperus rotundus and Croton crassifolius being notable examples. These compounds are of interest due to their diverse biological activities, including potential antitumor effects. However, it's important to note that not all sesquiterpenes demonstrate significant bioactivity, and further research is required to fully understand their potential and applications (Kim et al., 2012; Yuan et al., 2017).
Agrotechnology and Biotechnological Aspects
Patchouli Cultivation and Biotechnology Patchouli is a highly demanded plant in the fragrance industry. Its cultivation and biotechnological aspects are crucial for ensuring a consistent supply of high-quality patchouli oil. This involves clonal propagation, understanding plant biology and chemistry, and employing modern techniques to authenticate and prevent adulteration of patchouli herb. The comprehensive information on patchouli cultivation and biotechnology aids in meeting global demands and improving the rural economy (Swamy & Sinniah, 2016).
Miscellaneous Research Applications
Analgesic and Anti-inflammatory Activities The sesquiterpene fraction of Annona reticulata bark, which includes patchoulane, was found to exhibit significant analgesic and anti-inflammatory activities. This indicates the potential of patchoulane and its derivatives in the development of new analgesic and anti-inflammatory agents (Chavan, Wakte, & Shinde, 2012).
Polyploidy Induction in Patchouli The induction of polyploidy in patchouli using colchicine treatment has been explored to increase the genetic diversity and potentially enhance the content of patchouli alcohol, a key component of patchouli oil. This approach could lead to the development of new patchouli genotypes with improved traits (Afifah, Wiendi, & Maharijaya, 2020).
Propriétés
Numéro CAS |
19078-35-4 |
|---|---|
Nom du produit |
Patchoulane |
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3 |
Clé InChI |
MVZZUMCHPFHUOS-UHFFFAOYSA-N |
SMILES |
CC1CCC23C1CC(C2(C)C)CCC3C |
SMILES canonique |
CC1CCC23C1CC(C2(C)C)CCC3C |
Autres numéros CAS |
25491-20-7 19078-35-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



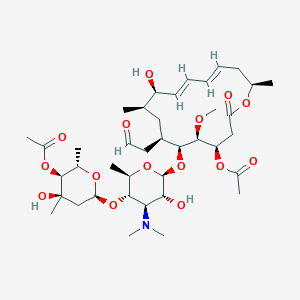
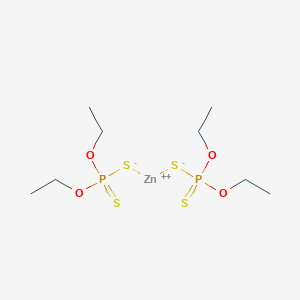
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
